molecular formula C20H14ClFN4O4S2 B11379801 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11379801
M. Wt: 492.9 g/mol
InChI Key: QAVQOQBHCLXZMQ-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine core substituted with a chloro group, a fluorobenzyl sulfonyl group, and a benzothiazolyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the chloro and sulfonyl groups, and the attachment of the benzothiazolyl moiety. Common synthetic routes may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzothiazolyl Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or benzothiazolyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(4-fluorophenyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorobenzyl sulfonyl group, in particular, may enhance its reactivity and binding affinity in biological systems compared to similar compounds.

Properties

Molecular Formula

C20H14ClFN4O4S2

Molecular Weight

492.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14ClFN4O4S2/c1-30-13-6-7-15-16(8-13)31-19(24-15)26-18(27)17-14(21)9-23-20(25-17)32(28,29)10-11-2-4-12(22)5-3-11/h2-9H,10H2,1H3,(H,24,26,27)

InChI Key

QAVQOQBHCLXZMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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